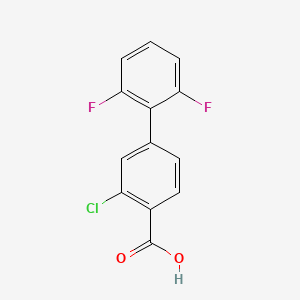

2-Chloro-4-(2,6-difluorophenyl)benzoic acid

Description

Chemical Identity and Nomenclature

2-Chloro-4-(2,6-difluorophenyl)benzoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₁₃H₇ClF₂O₂ and a molecular weight of 268.64 g/mol . Its systematic IUPAC name is This compound , reflecting the substitution pattern on the benzene rings (Figure 1). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1262006-10-9 | |

| MDL Number | MFCD18320054 | |

| SMILES | O=C(O)C1=CC=C(C2=C(F)C=CC=C2F)C=C1Cl | |

| InChIKey | VQDVFCVHUARFIO-UHFFFAOYSA-N |

Common synonyms include 4-(2,6-difluorophenyl)-2-chlorobenzoic acid and 2-chloro-4-(2,6-difluorophenyl)benzenecarboxylic acid .

Structural Features and Molecular Parameters

The molecule consists of a benzoic acid backbone substituted at the 2-position with a chlorine atom and at the 4-position with a 2,6-difluorophenyl group. Key structural parameters include:

Bond lengths :

Dihedral angles :

Computational studies using density functional theory (DFT) suggest a planar configuration for the carboxylic acid group, with slight twisting due to ortho-halogen substitution. The 2,6-difluorophenyl group adopts a meta-parallel orientation relative to the chloro substituent, optimizing π-π interactions in crystalline phases.

Physical Properties and Spectroscopic Profile

Physical Properties:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported (decomposes above 250°C) | |

| Boiling Point | 369.5 ± 42.0 °C | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Solubility | Low in water; soluble in DMSO, ethanol |

Spectroscopic Data:

Infrared (IR) Spectroscopy :

Nuclear Magnetic Resonance (NMR) :

Mass Spectrometry :

Historical Context and Discovery

The compound emerged in the early 21st century as part of efforts to develop halogenated benzoic acids for pharmaceutical intermediates. Its synthesis typically involves Suzuki-Miyaura cross-coupling between 2-chloro-4-bromobenzoic acid and 2,6-difluorophenylboronic acid, followed by acid hydrolysis. Early applications focused on its role in synthesizing sodium-glucose cotransporter 2 (SGLT2) inhibitors for diabetes therapy.

Classification Among Fluorinated Benzoic Acids

This compound belongs to the di-ortho-substituted fluorobenzoic acid subclass, distinguished by its dual halogenation (Table 1).

Its electron-withdrawing substituents enhance acidity (predicted pKa ≈ 2.5) and influence crystal packing via halogen bonding. Compared to non-fluorinated analogs, it exhibits improved thermal stability and solubility in organic solvents.

Properties

IUPAC Name |

2-chloro-4-(2,6-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2O2/c14-9-6-7(4-5-8(9)13(17)18)12-10(15)2-1-3-11(12)16/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDVFCVHUARFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70689700 | |

| Record name | 3-Chloro-2',6'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262006-10-9 | |

| Record name | 3-Chloro-2',6'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,6-difluorophenyl)benzoic acid typically involves the reaction of 2,6-difluorobenzene with a chlorinated benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where 2,6-difluorobenzene reacts with 2-chlorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,6-difluorophenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydrolysis and amines for amination reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Intermediates

One of the primary applications of 2-Chloro-4-(2,6-difluorophenyl)benzoic acid is as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it can be utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The compound's unique fluorinated structure enhances biological activity and selectivity against specific targets.

Case Study Example : Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties, making them suitable candidates for further development into drug formulations.

Agrochemical Development

The compound also plays a crucial role in the synthesis of agrochemicals, particularly herbicides and fungicides. Its chlorinated and fluorinated characteristics contribute to increased efficacy and stability in agricultural formulations.

| Application Type | Compound Class | Example Use |

|---|---|---|

| Agrochemical | Herbicides | Synthesis of selective herbicides targeting specific weed species |

| Agrochemical | Fungicides | Development of fungicides for crop protection |

Material Science

In material science, this compound serves as a precursor for producing fluorinated polymers and materials with enhanced thermal stability and chemical resistance. These materials are increasingly used in coatings and advanced materials for electronics.

Example Synthesis Pathway

- Start with 2,6-difluorobenzene.

- Perform electrophilic aromatic substitution to introduce the chloro group.

- Follow up with carboxylation to yield the final product.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,6-difluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

- Substituent Complexity and Target Specificity: The addition of heterocyclic moieties (e.g., isoxazole in PX20606 or pyrimido-benzazepine in MLN8054) increases molecular weight and complexity, enabling interactions with specific biological targets like FXR or Aurora kinases. In contrast, simpler analogs like 2-(4-chloro-2-methylphenyl)-6-fluorobenzoic acid lack such specificity .

- Electron-Withdrawing Effects: Chloro and fluorine substituents enhance metabolic stability across all analogs, but the position of these groups (e.g., 2,6-difluorophenyl vs. 2,5-difluorophenyl) can alter receptor binding affinity .

Physicochemical Properties

- Solubility and Bioavailability: Simpler analogs like 2-(4-chloro-2-methylphenyl)-6-fluorobenzoic acid (MW 264.68) may exhibit better aqueous solubility than bulkier derivatives (e.g., MLN8054, MW 476.86), impacting their pharmacokinetic profiles .

- In contrast, boronic acid derivatives may exhibit polarity that limits membrane penetration .

Biological Activity

2-Chloro-4-(2,6-difluorophenyl)benzoic acid is a compound with significant potential in pharmaceutical and agricultural applications. Its unique structural features, including a chlorine atom and a difluorophenyl group, contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₇ClF₂O₂, with a molar mass of 268.64 g/mol. The compound features a benzoic acid core substituted with a chlorine atom and a difluorophenyl group, enhancing its chemical reactivity and biological interactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. It has been shown to inhibit key enzymes involved in inflammatory pathways, making it a candidate for treating various inflammatory diseases. The compound's ability to bind effectively to specific proteins enhances its therapeutic potential.

Enzyme Inhibition

The compound's structural characteristics allow it to interact with various biological targets. Studies have demonstrated that it can inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in the inflammatory response. This inhibition may lead to reduced production of pro-inflammatory mediators.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Binding Affinity : The presence of fluorine and chlorine atoms increases the compound's lipophilicity, enhancing its ability to penetrate cellular membranes and bind to intracellular targets.

- Structural Interactions : The compound can form hydrogen bonds and π-stacking interactions with target proteins, facilitating effective binding and modulation of their activity.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-4-fluorobenzoic acid | C₇H₄ClFO₂ | Contains only one fluorine atom |

| 2-Chloro-4-(trifluoromethyl)benzoic acid | C₈H₄ClF₃O₂ | Contains a trifluoromethyl group |

| 2-Chloro-4-(2-fluorophenyl)benzoic acid | C₁₃H₈ClFO₂ | Has a single fluorine on a different phenyl ring |

The presence of two fluorine atoms in this compound distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity in interactions.

Case Studies

Several studies have investigated the biological effects of this compound:

- Inflammation Model : In vivo studies demonstrated that administration of this compound significantly reduced inflammation in animal models induced by carrageenan. The results indicated a dose-dependent response in reducing paw edema.

- Cell Culture Studies : In vitro assays showed that the compound inhibited COX-2 expression in human cell lines, suggesting its potential as an anti-inflammatory agent in clinical applications.

- Toxicological Assessment : Preliminary toxicity studies indicated that the compound exhibited low toxicity profiles at therapeutic doses, making it a promising candidate for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-(2,6-difluorophenyl)benzoic acid, and how can structural fidelity be validated?

- Methodology :

- Synthesis : Use multi-step protocols involving halogenation and coupling reactions. For example, a Suzuki-Miyaura coupling may introduce the 2,6-difluorophenyl group to a halogenated benzoic acid precursor. Chlorination can be achieved using Cl2 or SO2Cl2 in ethanol/water under controlled conditions .

- Validation : Employ NMR (¹H/¹³C) to confirm substituent positions and purity. X-ray crystallography (using SHELX programs for refinement ) resolves ambiguities in stereochemistry. Mass spectrometry (ESI-TOF) verifies molecular weight.

Q. How can solubility and stability be systematically assessed for this compound in aqueous and organic solvents?

- Methodology :

- Solubility : Perform shake-flask experiments across pH buffers (1–13) and solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy at λmax of the benzoic acid moiety (~270 nm).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by HPLC. Use DSC/TGA to assess thermal stability .

Q. What chromatographic techniques are optimal for purifying this compound, and how can impurities be quantified?

- Methodology :

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane).

- Impurity profiling : Apply HPLC-MS with a charged aerosol detector (CAD) to detect non-UV-active impurities. Compare against synthetic intermediates (e.g., unreacted 2,6-difluorophenylboronic acid) .

Advanced Research Questions

Q. How does polymorphism influence the pharmacokinetic properties of this compound, and what methods identify dominant crystal forms?

- Methodology :

- Polymorph screening : Recrystallize from 10+ solvent systems (e.g., ethanol, acetone). Characterize forms via PXRD and Raman spectroscopy .

- Bioimpact : Compare dissolution rates (USP Apparatus II) and solubility of polymorphs. Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., Aurora kinase A ).

Q. How can conflicting bioactivity data (e.g., IC50 variability) across studies be resolved?

- Methodology :

- Data harmonization : Standardize assay conditions (e.g., ATP concentration in kinase assays). Validate compound purity (≥98% by HPLC) and confirm stock solution stability.

- Mechanistic studies : Use isothermal titration calorimetry (ITC) to measure binding affinity and stoichiometry, resolving discrepancies from indirect assays .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodology :

- Process optimization : Employ Design of Experiments (DoE) to refine reaction parameters (temperature, catalyst loading). For example, reduce chlorination byproducts by controlling Cl2 gas flow rate .

- In-line monitoring : Use PAT tools (e.g., FTIR probes) to track reaction progress and terminate at optimal conversion.

Q. How can computational tools predict metabolite profiles and toxicity risks for this compound?

- Methodology :

- Metabolism prediction : Use software like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism.

- Toxicogenomics : Cross-reference predicted metabolites with ToxCast/Tox21 databases for hepatotoxicity or mutagenicity alerts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.